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This technical guide provides an in-depth analysis of the theoretical exfoliation energy of two-
dimensional (2D) titanium disulfide (TiS2). The exfoliation energy is a critical parameter that
guantifies the energy required to separate a single layer of a 2D material from its bulk
counterpart, offering insights into the feasibility of producing monolayer and few-layer
nanosheets. Understanding this property is crucial for the development of TiS2-based
applications in fields ranging from nanoelectronics to drug delivery.

Quantitative Data: Exfoliation Energy of TiS2

The theoretical exfoliation energy of TiS2 has been determined using first-principles
calculations based on Density Functional Theory (DFT). These calculations provide a
quantitative measure of the interlayer van der Waals forces. A summary of the calculated
exfoliation energy is presented in the table below.

. Computational Exfoliation Energy
Material Source
Method (meV/atom)
i DFT (optB88-vdW NIST JARVIS-DFT
TiS2 _ 89.57
functional) Database[1]

This value represents the energy required per atom to isolate a single monolayer of TiS2 from
the bulk crystal.
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Theoretical Protocol: First-Principles Calculation of
Exfoliation Energy

The calculation of the exfoliation energy of 2D materials is a computational experiment based
on quantum mechanical principles. The following protocol outlines the typical methodology
employed, using the Vienna Ab initio Simulation Package (VASP) as an example.

Definition of Exfoliation Energy

The exfoliation energy (Eexf) is calculated as the difference between the total energy of a
single, isolated monolayer of the material and the energy per layer of the bulk material.[2][3]

Eexf = Emonolayer - Ebulk_per_layer
Where:

o Emonolayer is the total energy of a computationally modeled single layer of TiS2 in a
vacuum.

o Ebulk_per_layer is the total energy of the bulk TiS2 crystal structure, normalized by the
number of layers in the unit cell.

Computational Workflow

The general workflow for calculating the exfoliation energy using DFT is as follows:
e Structure Optimization of Bulk Material:

o The initial crystal structure of bulk TiS2 is obtained from an experimental database (e.g.,
Inorganic Crystal Structure Database - ICSD).

o A geometry optimization is performed to relax the lattice parameters and atomic positions
to their lowest energy configuration.

o Total Energy Calculation of Bulk Material:

o A static self-consistent field (SCF) calculation is performed on the optimized bulk structure
to determine its total ground-state energy.
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o Creation and Optimization of Monolayer Structure:
o A monolayer of TiS2 is created from the optimized bulk structure.

o Avacuum space of at least 15-20 A is added in the z-direction to prevent interactions
between periodic images of the monolayer.

o A geometry optimization of the monolayer is performed to relax the atomic positions.
o Total Energy Calculation of Monolayer:

o A static SCF calculation is performed on the optimized monolayer structure to determine
its total ground-state energy.

 Calculation of Exfoliation Energy:

o The exfoliation energy is calculated using the formula mentioned in section 2.1.

VASP Calculation Parameters

The following table summarizes typical parameters used in the INCAR file for a VASP
calculation of exfoliation energy. These parameters are crucial for achieving accurate and
converged results.
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Parameter

Value/Setting

Description

Electronic Relaxation

PREC

Accurate

Sets the precision level,
affecting the energy cutoff and

other parameters.

ENCUT

~520 eV

Plane-wave cutoff energy.
Should be tested for

convergence.

EDIFF

1E-6

Convergence criterion for the
electronic self-consistency

loop.

ISMEAR

0 (for semiconductors) or 1 (for

metals)

Determines how partial
occupancies are set. For 2D
materials, 0 with a small
SIGMA is often used.

SIGMA

0.05

Smearing width for the

electronic occupations.

lonic Relaxation

IBRION

Specifies the algorithm for
ionic relaxation (conjugate

gradient).

NSW

100

Maximum number of ionic

steps.

EDIFFG

-0.01

Convergence criterion for the

ionic relaxation (forces in eV/

A).

van der Waals Correction
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Specifies the van der Waals

correction to be used, which is
IVDW or LUSE_VDW e.g., optB88-vdwW ) .

essential for describing

interlayer interactions.
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Caption: Workflow for calculating the theoretical exfoliation energy using DFT.

Conclusion

The theoretical exfoliation energy of 2D TiS2, calculated to be 89.57 meV/atom, provides a
fundamental understanding of the interlayer binding forces. This value, obtained through
rigorous first-principles calculations, is a key metric for assessing the potential for large-scale
production of TiS2 nanosheets. The detailed computational protocol presented here offers a
standardized methodology for researchers to replicate and build upon these findings,
facilitating further exploration of TiS2 and other 2D materials for a wide range of scientific and
industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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